molecular formula C8H10N2O2 B1420414 Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate CAS No. 1150164-05-8

Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate

Cat. No.: B1420414
CAS No.: 1150164-05-8
M. Wt: 166.18 g/mol
InChI Key: WNRWNMMDWGFLJY-UHFFFAOYSA-N
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Description

“Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate” is a chemical compound with the molecular formula C8H10N2O2 . It is a derivative of pyrazole, a class of compounds that have been studied for over a century due to their importance in biologically active molecules and agrochemicals .


Physical and Chemical Properties Analysis

“this compound” is a solid compound that should be stored in a dry room at ambient temperature . Its molecular weight is 166.18 g/mol .

Scientific Research Applications

Structural and Spectral Studies

Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate and its derivatives have been the subject of extensive structural and spectral investigations. For instance, studies have focused on the combined experimental and theoretical analysis of pyrazole-4-carboxylic acid derivatives, involving techniques like NMR, FT-IR spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction (Viveka et al., 2016).

Synthesis of Heterocycles

This compound is also used in the synthesis of various heterocyclic compounds. For instance, reactions of related compounds have led to the formation of several carboxylates with potential biological activities (Pokhodylo et al., 2010).

Anticancer Properties

Research has been conducted on the anticancer properties of pyrazole derivatives. Synthesis of quadracyclic regioisomers from pyrazole carboxylates has shown significant in vitro antiproliferative activity, highlighting their potential as anticancer agents (Jose, 2017).

Antimicrobial and Antioxidant Activity

Some derivatives of pyrazole carboxylates have been found to exhibit antimicrobial and antioxidant activities, as evaluated by various biochemical assays (Umesha et al., 2009).

Novel Compound Synthesis

The compound is involved in the synthesis of novel methyl 5-amino-3-(methylthio)-1-differently substituted-1H-pyrazole-4-carboxylates, highlighting the versatility of pyrazole carboxylates in creating diverse molecular structures (Pereira et al., 2017).

Anti-TMV Activity

Pyrazole carboxylate derivatives have shown promise in biological activity against tobacco mosaic virus (TMV), indicating their potential use in agricultural applications (Zhang et al., 2012).

Safety and Hazards

The safety information for “Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate” indicates that it may be harmful if swallowed and may cause eye irritation. It may also cause skin irritation and respiratory irritation .

Future Directions

The future directions for research on “Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate” and related compounds could involve further exploration of their biological activities and potential applications in medicine and agriculture. The development of new synthesis methods and the study of their reactivity could also be areas of interest .

Biochemical Analysis

Biochemical Properties

Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function . The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall impact on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to changes in its effectiveness . Long-term effects on cellular function have also been observed, with potential implications for in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . Understanding the threshold effects and optimal dosages is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s overall impact on metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. The compound may interact with specific transporters or binding proteins that facilitate its movement and localization within the cell . These interactions can affect its accumulation and overall effectiveness.

Subcellular Localization

This compound’s subcellular localization is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications

Properties

IUPAC Name

methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-8(11)6-4-9-10-7(6)5-2-3-5/h4-5H,2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRWNMMDWGFLJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NN=C1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674851
Record name Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150164-05-8
Record name 1H-Pyrazole-4-carboxylic acid, 3-cyclopropyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150164-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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